

2',4',6'-Trifluoroacetophenone literature review

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Compound of Interest

Compound Name: **2',4',6'-Trifluoroacetophenone**

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An In-depth Technical Guide to **2',4',6'-Trifluoroacetophenone**

Introduction

2',4',6'-Trifluoroacetophenone is a fluorinated aromatic ketone that serves as a crucial building block in organic synthesis.[1][2] Its chemical structure, featuring a trifluorinated phenyl ring attached to an acetyl group, imparts unique reactivity and physicochemical properties.[2][3] These characteristics make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][4] The presence of three fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, enhancing its utility in medicinal chemistry for creating compounds with improved metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of **2',4',6'-Trifluoroacetophenone** for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of **2',4',6'-Trifluoroacetophenone** are summarized below. This data is essential for its handling, characterization, and application in synthesis.

Property	Value	Reference
CAS Number	51788-77-3	[2] [3]
Molecular Formula	C ₈ H ₅ F ₃ O	[2] [3]
Molecular Weight	174.12 g/mol	[1] [2]
Appearance	Colorless to light orange to yellow clear liquid	[2] [3]
Boiling Point	190 °C	[2] [5]
Density	1.34 g/cm ³	[2] [5]
Refractive Index (n _{20D})	1.47	[2]
Purity	≥ 97-98% (GC)	[2] [6]
Storage Conditions	2 - 8 °C, Sealed in dry, Room Temperature	[2] [3]

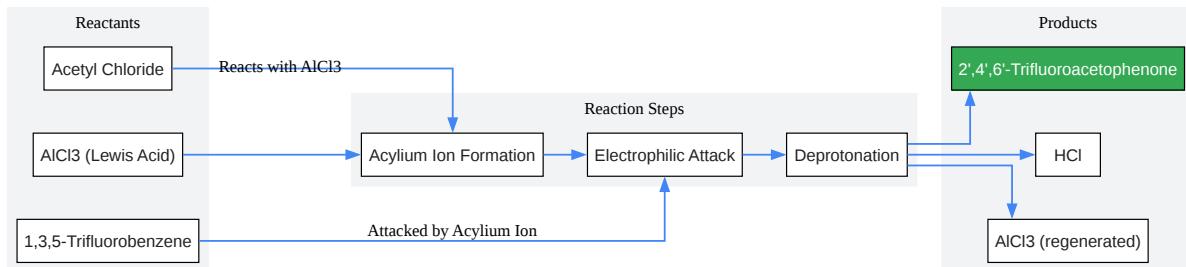
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for **2',4',6'-Trifluoroacetophenone** is not readily available in the provided search results. Researchers should perform their own analytical characterization to confirm the structure and purity of the compound.

Synthesis of 2',4',6'-Trifluoroacetophenone

The primary synthetic route to **2',4',6'-Trifluoroacetophenone** is through the Friedel-Crafts acylation of 1,3,5-trifluorobenzene. This classic electrophilic aromatic substitution reaction is a cornerstone for the preparation of aryl ketones.[\[1\]](#) Another potential, though less detailed in the context of this specific molecule, is the Grignard reaction.

Friedel-Crafts Acylation

In this method, 1,3,5-trifluorobenzene is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[\[7\]](#)[\[8\]](#) The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich trifluorinated aromatic ring.[\[8\]](#)[\[9\]](#)



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Caption: General workflow for the Friedel-Crafts acylation synthesis of **2',4',6'-Trifluoroacetophenone**.

Experimental Protocol: Friedel-Crafts Acylation of 1,2,4-Trifluorobenzene (Adapted for 1,3,5-Trifluorobenzene)

The following is a generalized protocol adapted from a similar synthesis.[10] Researchers should optimize conditions for their specific needs.

- Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a mixture of 1,3,5-trifluorobenzene and a stoichiometric excess of aluminum chloride (AlCl_3) is prepared. The reaction can be run neat or with a suitable solvent like 1,2-dichloroethane.[8][10]
- Addition of Acylating Agent: Acetyl chloride is added dropwise to the stirred mixture. The temperature should be controlled, as the reaction is exothermic.[10][11]
- Reaction: After the addition is complete, the mixture is heated to drive the reaction to completion. Reaction times and temperatures can vary but may be in the range of 1-2 hours at elevated temperatures (e.g., 60-140°C).[10][11]

- Workup: The reaction mixture is cooled and then carefully quenched by pouring it onto ice. [10] This hydrolyzes the aluminum chloride complexes. The aqueous and organic layers are separated.
- Extraction and Neutralization: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic phases are washed with a solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.[10]
- Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[10]
- Purification: The crude product is purified by vacuum distillation to yield pure **2',4',6'-trifluoroacetophenone**.[10]

Grignard Reaction

An alternative synthetic strategy involves the use of a Grignard reagent.[12] This would typically involve the reaction of a trifluorophenylmagnesium halide with an acetylating agent like acetic anhydride or N,N-dimethylacetamide.[13][14]

Experimental Protocol: Grignard Reaction (Generalized)

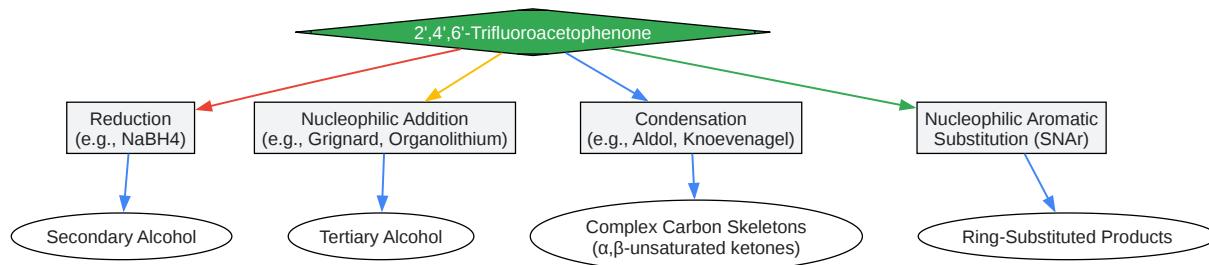
This is a general procedure for Grignard reactions to form ketones and must be adapted and optimized for the specific synthesis of **2',4',6'-trifluoroacetophenone**.

- Grignard Reagent Formation: Under strictly anhydrous conditions and an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine).[12][13] A solution of 1-bromo-2,4,6-trifluorobenzene in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to the magnesium to form the Grignard reagent, 2,4,6-trifluorophenylmagnesium bromide.[12]
- Reaction with Acetylating Agent: The prepared Grignard reagent is then reacted with a suitable acetylating agent (e.g., acetic anhydride) at a low temperature (e.g., -78 °C to 0 °C) to form the ketone.[14][15]
- Quenching and Workup: The reaction is quenched by the slow addition of an acidic solution (e.g., aqueous ammonium chloride or dilute HCl).[12][13]

- Extraction and Purification: The product is extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or distillation.[12]

Chemical Reactivity and Applications

The trifluoroacetophenone core is a versatile scaffold for further chemical transformations. The electron-withdrawing nature of the three fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) and influences the reactivity of the ketone.[1]



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Caption: Key reaction pathways of **2',4',6'-trifluoroacetophenone**.

Key reactions include:

- Reduction: The carbonyl group can be reduced to a secondary alcohol, creating a chiral center for stereoselective synthesis.[1]
- Nucleophilic Additions: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds to form tertiary alcohols.[1]
- Condensation Reactions: It can participate in aldol-type and Knoevenagel condensations to generate larger, more complex molecules.[1]

- Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly those ortho and para to the activating acetyl group, can be displaced by strong nucleophiles.[1]

These reactions make **2',4',6'-trifluoroacetophenone** a valuable precursor for a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fluorinated polymers.[2][3]

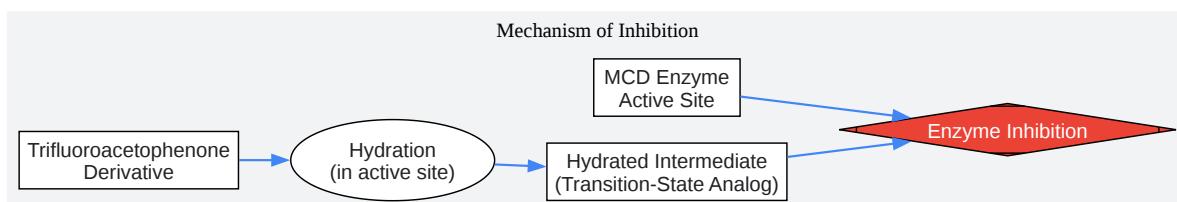
Role in Drug Discovery and Development

The trifluoroacetophenone motif is of significant interest in medicinal chemistry. The trifluoromethyl group can act as a bioisostere for other groups, and its presence often enhances the lipophilicity and metabolic stability of a drug candidate.[2][16]

Enzyme Inhibition

A notable application of trifluoroacetophenone derivatives is in the development of enzyme inhibitors.[17] The trifluoroacetyl group, especially when hydrated, can act as a transition-state analog for tetrahedral intermediates formed during enzymatic hydrolysis, leading to potent inhibition.[18]

A series of trifluoroacetophenone derivatives were synthesized and evaluated as inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism.[17] It was found that certain "reverse amide" analogs were potent inhibitors of MCD.[17] The study suggested that the trifluoroacetyl group likely interacts with the MCD active site as its hydrate, and the addition of electron-withdrawing groups to the phenyl ring can stabilize this hydrated species, thereby enhancing the inhibitory activity.[17]



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